1-[(2-methylbenzyl)sulfonyl]-N-(2-methylphenyl)piperidine-4-carboxamide
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Overview
Description
N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE: is a complex organic compound with a unique structure that includes a piperidine ring, a carboxamide group, and two methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of Methylphenyl Groups: The methylphenyl groups are attached via a Friedel-Crafts alkylation reaction, using methylphenyl halides and a Lewis acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors to carry out the sequential reactions.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amides or amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacological agent due to its unique structural features.
Materials Science: Used in the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Studied for its interactions with biological macromolecules and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methylphenyl)piperidine-4-carboxamide
- N-(5-Fluoro-2-methylphenyl)piperidine-4-carboxamide
Uniqueness
N-(2-METHYLPHENYL)-1-[(2-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its dual methylphenyl groups and the presence of a methanesulfonyl group, which confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C21H26N2O3S |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-(2-methylphenyl)-1-[(2-methylphenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H26N2O3S/c1-16-7-3-5-9-19(16)15-27(25,26)23-13-11-18(12-14-23)21(24)22-20-10-6-4-8-17(20)2/h3-10,18H,11-15H2,1-2H3,(H,22,24) |
InChI Key |
PTOKYNUAMNCHPB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CS(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C |
Origin of Product |
United States |
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